(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine family, characterized by a thiazolidinone core with conjugated substituents. This compound shares structural similarities with Optovin, a light-sensitive ligand for anion channels, but differs in substituents: Optovin has a 2,5-dimethylpyridin-3-yl group instead of the 3-phenylpropenylidene chain . The stereochemistry (Z/E) of the exocyclic double bonds is critical for its electronic properties and biological activity, as seen in analogous systems .
Properties
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVMWLWFSURME-DODKFZKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiosemicarbazones with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone compounds with various functional groups.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for several potential applications:
Antimicrobial Properties
Research indicates that thiazolidinones exhibit antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Thiazolidinone derivatives have also shown promise in anticancer research. In vitro studies have indicated that (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines and reduce edema formation, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry examined the antibacterial effects of thiazolidinone derivatives, including (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cancer Research : In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various thiazolidinones on human cancer cell lines. They found that (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene was effective in reducing cell viability and inducing apoptosis in breast cancer cells .
Mechanism of Action
The mechanism of action of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it has been identified as a diacylglycerol kinase alpha (DGK-α) inhibitor, which plays a role in regulating lipid signaling pathways. By inhibiting DGK-α, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural analogs differ in substituents on the benzylidene ring or the thiazolidinone core, influencing reactivity, solubility, and bioactivity. Examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) improve solubility and fluorescence .
- Electron-withdrawing groups (e.g., chloro, nitro) enhance thermal stability and bioactivity .
- Heterocyclic substituents (e.g., piperazinyl, coumarinyl) modulate pharmacokinetic properties .
Crystallographic and Conformational Insights
- Intramolecular Interactions : C-H···S hydrogen bonds (2.51–2.55 Å) stabilize planar conformations in compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives .
- Crystal Packing : Weak π-π interactions (centroid distances ~4.0 Å) and C-H···π bonds consolidate lattice structures .
Limitations and Challenges
- Stereochemical Sensitivity: Minor changes in Z/E configuration drastically alter bioactivity .
- Synthetic Complexity : Multi-step routes for heterocyclic derivatives (e.g., pyrazine-containing 15) result in low yields (24–30%) .
Biological Activity
The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , also known by its CAS number 53514-60-6, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 230.29 g/mol. The structure includes a thiazolidinone ring and an enone side chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N2OS |
| Molecular Weight | 230.29 g/mol |
| CAS Number | 53514-60-6 |
| SMILES | N1C(=S)N(C(=C/C=C\C2=CC=CC=C2)C1=O) |
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This activity is attributed to the presence of the sulfur atom in the thiazolidinone structure, which plays a crucial role in reducing reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has shown antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
In models of inflammation, (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has exhibited anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and mediators like TNF-alpha and IL-6, suggesting its use in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. For instance, in breast cancer models, it was found to inhibit cell proliferation and induce cell cycle arrest .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various thiazolidinone derivatives including our compound using DPPH radical scavenging assays. The results indicated that it had a higher scavenging ability compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies on MCF7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed that it induced apoptosis through caspase activation.
Q & A
Q. How can the synthesis yield and selectivity of this thiazolidinone derivative be optimized?
- Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example, reacting substituted benzaldehydes with thiosemicarbazides under basic conditions (e.g., NaOH) followed by reflux in ethanol or DMSO can yield the thiazolidinone core . Catalysts like acetic acid or triethylamine may enhance regioselectivity, while temperature control (60–80°C) minimizes by-products. Reaction monitoring via TLC or HPLC ensures intermediate purity . For scalability, continuous flow reactors improve efficiency .
Q. What analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer: High-resolution NMR (¹H/¹³C) identifies substituent patterns and stereochemistry (e.g., Z/E configurations at the exocyclic double bond) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways, while X-ray crystallography (e.g., SHELX-refined structures) resolves absolute configuration and crystal packing . IR spectroscopy verifies functional groups like the thioxo (C=S) moiety .
Q. Which purification methods are effective for isolating the compound post-synthesis?
- Methodological Answer: Recrystallization using ethanol/water mixtures or DMSO removes polar impurities . Column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers, particularly when substituents like allyl or nitro groups introduce steric heterogeneity . For lab-scale purity >95%, preparative HPLC with C18 columns is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms for thiazolidinone derivatives?
- Methodological Answer: Use isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) to track nitrogen migration during cyclization . DFT calculations (Gaussian or ORCA) model transition states to validate competing pathways, while LC-MS/MS detects transient intermediates . Contrast experimental kinetics (e.g., Arrhenius plots) with computational predictions to reconcile discrepancies .
Q. What experimental designs assess the compound’s potential as an enzyme inhibitor?
- Methodological Answer: Conduct in vitro enzyme assays (e.g., fluorescence-based kinase inhibition) with IC₅₀ determination . Pair with molecular docking (AutoDock Vina) to map interactions with active sites, focusing on hydrogen bonding with the thioxo group and π-π stacking with aromatic substituents . Validate selectivity via proteome-wide profiling or CRISPR-edited cell lines .
Q. How can regioselective functionalization of the thiazolidinone core be achieved?
- Methodological Answer: Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) direct electrophilic substitution to the C5 position . For C3 modifications, use microwave-assisted Suzuki coupling with arylboronic acids in Pd(OAc)₂/PPh₃ systems . Solvent polarity (DMF vs. THF) and temperature (25–50°C) critically influence regioselectivity .
Q. What approaches characterize the stereochemical outcomes of asymmetric synthesis?
- Methodological Answer: Chiral HPLC (Chiralpak columns) resolves enantiomers, while circular dichroism (CD) correlates Cotton effects with absolute configuration . For crystalline samples, XRD with SHELXL refinement provides definitive stereochemical assignments . Comparative NMR NOE experiments detect spatial proximities of substituents .
Q. How should researchers evaluate the compound’s bioactivity against cancer cell lines?
- Methodological Answer: Perform MTT assays on panels like NCI-60 to screen cytotoxicity (EC₅₀ values) . Follow with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase staining) . For mechanistic insights, use RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) and validate with Western blotting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
